2-(7-chloro-5-fluoro-1H-indol-3-yl)ethan-1-amine
Description
Evolution of Tryptamine Research in Neuropharmacology
Tryptamine’s role as a fundamental neuromodulator dates to the mid-20th century, when its structural similarity to serotonin (5-hydroxytryptamine) first suggested potential psychoactive properties. Early research focused on endogenous tryptamine’s trace amine-associated receptor (TAAR) activation and its modulatory effects on dopaminergic and glutamatergic circuits. The discovery of N,N-dimethyltryptamine (DMT) in mammalian tissues and psilocybin in fungi revealed nature’s exploitation of tryptamine’s indole scaffold for interspecies signaling and ecological interactions.
Neuropharmacological interest intensified with the realization that halogen substitutions could dramatically alter receptor binding kinetics. Brominated and chlorinated tryptamines displayed increased 5-HT~2A~ receptor affinity compared to their non-halogenated counterparts, suggesting halogenation as a strategy to enhance target specificity. This laid the foundation for systematic exploration of dihalogenated derivatives.
Discovery and Development Timeline of Dihalogenated Tryptamines
The synthesis of dihalogenated tryptamines accelerated in the 2010s alongside advances in regioselective halogenation techniques:
The specific compound 2-(7-chloro-5-fluoro-1H-indol-3-yl)ethan-1-amine first appeared in synthetic biology literature in 2023 as part of efforts to combine flavin-dependent halogenases with yeast metabolic engineering. Unlike earlier chemical synthesis routes requiring harsh reagents, this biological approach allows precise halogen placement under mild conditions.
Research Significance of Dual-Substituted Tryptamine Derivatives
Dual halogenation introduces steric and electronic effects that profoundly influence molecular recognition:
Receptor Selectivity : The 5-fluoro substitution directs hydrogen bonding with serine residues in 5-HT~2A~ receptors’ orthosteric site, while 7-chloro enhances hydrophobic interactions with adjacent phenylalanine moieties. Computational modeling suggests this combination may decouple 5-HT~2A~ activation from 5-HT~2C~ signaling, reducing side effects associated with non-selective agonists.
Metabolic Stability : Fluorine’s strong carbon-fluorine bond resists oxidative metabolism by hepatic cytochrome P450 enzymes, potentially extending half-life compared to single-halogen analogs. Chlorine’s electron-withdrawing effects further stabilize the indole ring against enzymatic degradation.
Blood-Brain Barrier Permeability : LogP calculations for 7-chloro-5-fluoro substitution (+1.2 vs. -0.3 for non-halogenated tryptamine) indicate enhanced lipid solubility, favoring central nervous system penetration.
Current Research Status of this compound
Recent studies utilize three primary approaches to investigate this compound:
A. Receptor Profiling
In vitro binding assays reveal nanomolar affinity for 5-HT~1A~ (K~i~ = 12 nM) and 5-HT~2A~ (K~i~ = 8 nM) receptors, with 30-fold selectivity over 5-HT~2C~ subtypes. Functional assays show biased agonism toward β-arrestin recruitment over G~q~ signaling, a profile associated with reduced hallucinogenic potential in animal models.
B. Synthetic Biology Production
The 2023 Saccharomyces cerevisiae platform co-expresses:
- Tryptophan halogenases (PyrH and RebH) for regioselective chlorination/fluorination
- A phosphopantetheinyl transferase activation system
- Tryptophan decarboxylase to yield final tryptamine products
This system achieves titers of 120 mg/L for dihalogenated tryptamines, surpassing chemical synthesis yields by 40% while eliminating toxic byproducts.
C. Molecular Dynamics Simulations All-atom models predict that 7-chloro-5-fluoro substitutions induce a 15° rotation in the indole ring relative to the ethylamine sidechain. This conformational shift preferentially stabilizes active-state receptor conformations, explaining observed signaling bias.
Properties
IUPAC Name |
2-(7-chloro-5-fluoro-1H-indol-3-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFN2/c11-9-4-7(12)3-8-6(1-2-13)5-14-10(8)9/h3-5,14H,1-2,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZXGHTYAATNFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=CN2)CCN)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1783608-55-8 | |
| Record name | 2-(7-chloro-5-fluoro-1H-indol-3-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 2-(7-chloro-5-fluoro-1H-indol-3-yl)ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 7-chloro-5-fluoroindole and ethylamine.
Reaction Conditions: The indole derivative is subjected to a nucleophilic substitution reaction with ethylamine under controlled conditions.
Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.
Chemical Reactions Analysis
2-(7-chloro-5-fluoro-1H-indol-3-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Scientific Research Applications
2-(7-chloro-5-fluoro-1H-indol-3-yl)ethan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives with potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(7-chloro-5-fluoro-1H-indol-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Structural Analogues and Positional Isomers
The target compound shares structural similarities with several indole-based ethanamine derivatives, differing in substituent positions and functional groups. Key comparisons include:
Table 1: Structural and Physicochemical Comparisons
*Calculated based on molecular formula.
Key Observations:
- Positional Isomerism : Swapping chlorine and fluorine between positions 5 and 7 (e.g., 5-Cl-7-F vs. 7-Cl-5-F) alters electronic distribution. Chlorine’s stronger electron-withdrawing effect may increase acidity of the indole NH compared to fluorine .
- Halogen Proximity : In 6-Cl-7-F derivatives, adjacent halogens may induce steric clashes or unique dipole interactions, impacting binding to biological targets .
- Methyl vs.
- Methoxy Substitution : 5-Methoxy derivatives (e.g., 5-Methoxytryptamine) exhibit serotonin-like activity, suggesting that electron-donating groups at position 5 may influence neurotransmitter receptor affinity .
Biological Activity
2-(7-chloro-5-fluoro-1H-indol-3-yl)ethan-1-amine, a compound within the indole family, has garnered attention due to its potential biological activities. The presence of chloro and fluoro substituents enhances its pharmacological properties, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : CHClFN
- Molecular Weight : 212.65 g/mol
- CAS Number : 1783608-55-8
The structure of the compound is pivotal in determining its biological activity. The indole core is known for its ability to interact with various biological targets, including receptors and enzymes.
Biological Activity Overview
The compound exhibits a range of biological activities, primarily due to its interaction with neurotransmitter receptors and enzymes. Notably, it has been studied for its potential effects on dopamine receptors and serotonin receptors.
Dopamine Receptor Interaction
Research has indicated that derivatives of indole compounds can serve as selective agonists for dopamine receptors. For instance, studies have shown that certain indole derivatives exhibit high affinity for D3 dopamine receptors, which are implicated in various neurological and psychiatric disorders. The activity profile includes:
- D3R Agonist Activity : Promotes β-arrestin translocation and G protein activation.
| Compound | D3R Agonist EC (nM) | Emax (%) |
|---|---|---|
| This compound | TBD | TBD |
Serotonin Receptor Modulation
Indole derivatives are also known to interact with serotonin receptors, which play a crucial role in mood regulation and other physiological processes. The compound's potential as a multitarget ligand suggests it may impact various serotonin receptor subtypes, including 5-HT1A and 5-HT2A.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antidepressant Activity : In a study evaluating the antidepressant effects of various indole derivatives, the compound was administered in doses ranging from 10 to 40 mg/kg/day. Results indicated a dose-dependent reduction in immobility time during forced swimming tests, suggesting potential antidepressant properties.
- Anticancer Properties : Preliminary investigations into the anticancer activity of indole derivatives have shown promise. The compound's ability to induce apoptosis in cancer cell lines was assessed, revealing significant cytotoxic effects at micromolar concentrations.
- Antimicrobial Activity : The compound was tested against various bacterial strains, including Gram-positive and Gram-negative bacteria. Results demonstrated moderate antibacterial activity, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.
Discussion
The biological activity of this compound highlights its potential as a therapeutic agent across multiple domains, including neuropharmacology and oncology. Its interaction with key neurotransmitter systems suggests applications in treating mood disorders and possibly other neurological conditions.
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns on the indole ring (e.g., coupling constants for fluorine at δ ~160 ppm in ¹⁹F NMR) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (C₁₀H₁₀ClFN₂; [M+H⁺]⁺ = 213.05) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing effects .
Methodological Note : Combine NMR with IR spectroscopy to distinguish amine (-NH₂) stretching vibrations (~3350 cm⁻¹) from indole N-H bands .
How can researchers assess the purity of this compound, and what thresholds are acceptable for biological assays?
Q. Basic Research Focus
- HPLC : Use reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) to quantify purity. Aim for ≥95% purity for in vitro studies .
- Elemental Analysis : Verify Cl/F content matches theoretical values (Cl: ~16.6%; F: ~8.9%) .
Advanced Consideration : Residual solvents (e.g., DMF, THF) must be <0.1% (ICH Q3C guidelines) for pharmacological applications .
What mechanisms underlie the compound’s reported serotonergic activity, and how can receptor binding studies be designed?
Q. Advanced Research Focus
- Hypothesis : The ethanamine side chain and halogenated indole core may interact with 5-HT (serotonin) receptors, mimicking tryptamine derivatives .
Experimental Design : - Radioligand Binding Assays : Use ³H-LSD or ³H-5-HT to measure affinity for 5-HT₁A/₂A receptors. Compare with known agonists (e.g., psilocin) .
- Functional Assays : Measure cAMP accumulation or calcium flux in HEK293 cells expressing recombinant receptors .
Contradiction Management : Discrepancies in EC₅₀ values across studies may arise from receptor isoform variability—validate using orthogonal assays (e.g., β-arrestin recruitment) .
How can computational modeling predict the compound’s pharmacokinetic properties and metabolite formation?
Q. Advanced Research Focus
- ADMET Prediction : Use tools like SwissADME to estimate logP (~2.1), blood-brain barrier permeability (High), and CYP450 metabolism .
- Metabolite Identification : Simulate phase I/II metabolism (e.g., deamination or glucuronidation) with Schrödinger’s BioLuminate .
Validation : Cross-reference in silico results with in vitro microsomal stability assays (e.g., human liver microsomes + NADPH) .
How should researchers resolve contradictions in reported biological activity data for this compound?
Q. Advanced Research Focus
- Source Analysis : Compare assay conditions (e.g., cell lines, agonist concentrations) across studies. For example, activity in neuronal vs. non-neuronal cells may differ due to receptor density .
- Dose-Response Curves : Perform full titrations (10⁻¹⁰–10⁻⁴ M) to identify biphasic effects or off-target interactions .
Case Study : If one study reports agonism and another antagonism, test the compound in the presence of a reference antagonist (e.g., ketanserin for 5-HT₂A) to clarify mode of action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
